
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a urea group, a tetrazole group, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl groups are aromatic rings with a methoxy group (-OCH3) attached. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom. The urea group consists of a carbonyl group (C=O) attached to two amine groups (-NH2) .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The tetrazole group is known to participate in various reactions, often acting as a bioisostere for carboxylic acid groups in medicinal chemistry . The urea group can also participate in a variety of reactions, often involving the breaking and forming of the C-N bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding, influencing properties like solubility and melting point .
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its therapeutic effects by targeting specific molecular pathways. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the anti-apoptotic Bcl-2 protein. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, this compound inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in vivo. In animal studies, this compound has shown to reduce tumor growth and inflammation without causing significant adverse effects. This compound has also been shown to have a favorable pharmacokinetic profile, with high bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a novel compound that has shown promising results in various studies. The advantages of using this compound in lab experiments include its potent anti-cancer and anti-inflammatory effects, favorable pharmacokinetic profile, and minimal toxicity. However, the limitations of using this compound include its high cost of synthesis and limited availability.
Direcciones Futuras
Future research on 1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can focus on its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. This compound can also be studied in combination with other drugs to enhance its therapeutic effects. Further optimization of the synthesis method can also lead to the development of more cost-effective and efficient methods for producing this compound.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with 1-(4-methoxyphenyl)-1H-tetrazol-5-amine to form the corresponding Schiff base. The Schiff base is then reacted with urea to obtain this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its anti-inflammatory properties and has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-26-14-7-5-13(6-8-14)24-17(21-22-23-24)11-19-18(25)20-12-4-9-15(27-2)16(10-12)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPNCFEIXWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)
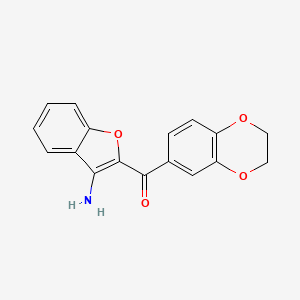

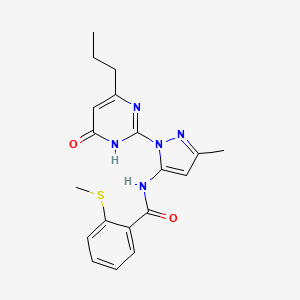

![4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether](/img/structure/B2624027.png)
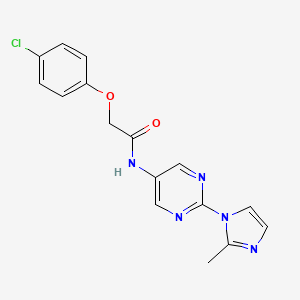

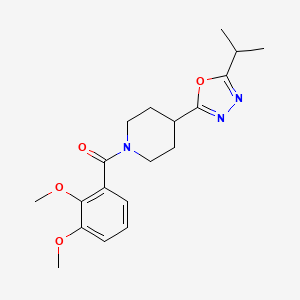
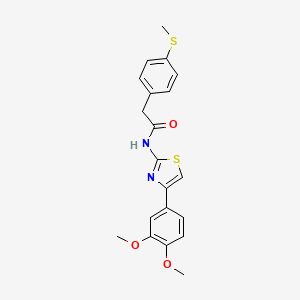
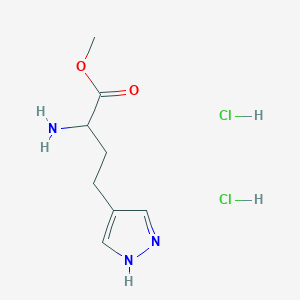
![[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2624034.png)
![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)